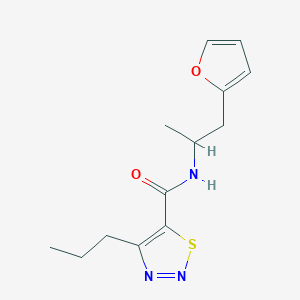

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone, also known as EMD-386088, is a chemical compound that belongs to the family of morpholines. It was first synthesized in 2006 by Merck & Co, Inc. as a selective antagonist of the dopamine D1-like receptor subtype.

Scientific Research Applications

Microwave-Assisted Synthesis and Molecular Structure

An efficient microwave-assisted synthesis method for Mannich bases, similar in structure to "2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone," was developed. This method offers a quick, non-catalyzed, reproducible route on a gram scale, highlighting an environmentally benign alternative to conventional methodologies. The molecular structures of specific compounds were elucidated using X-ray crystallography, demonstrating characteristic features like chair conformation of the morpholine fragment and strong intramolecular hydrogen bonding (Aljohani et al., 2019).

Oxime Derivatives and Crystal Structures

Research on oxime derivatives that include morpholine groups revealed unique crystallization behaviors and intermolecular interactions. These studies contribute to our understanding of molecular packing and interaction patterns in solid-state chemistry, providing insights into the design of novel compounds with potential applications in material science and drug development (Dinçer et al., 2005).

Solvent Effects on Metal Complexes

The synthesis and crystallization of metal complexes derived from paeonol, a compound structurally related to "2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone," demonstrate the significant influence of solvents on molecular stability and packing. This research has implications for the development of novel coordination compounds with potential applications in catalysis, material science, and pharmaceuticals (Patel et al., 2019).

Synthesis and Biological Activity

The synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives, using primary and secondary amines, offers insights into the development of cytotoxic agents against various cancer cell lines. These findings could pave the way for the creation of new anticancer drugs and diagnostic tools (Kadrić et al., 2014).

Enantioselective Synthesis of Morpholinones

A phosphoric acid-catalyzed enantioselective synthesis method for C3-substituted morpholinones from aryl/alkyl glyoxals and 2-(arylamino)ethan-1-ols has been developed. This innovative approach, representing an asymmetric aza-benzilic ester rearrangement reaction, could significantly impact the synthesis of pharmacologically relevant compounds (He et al., 2021).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[3-(hydroxymethyl)morpholin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-20-14-5-3-12(4-6-14)9-15(18)16-7-8-19-11-13(16)10-17/h3-6,13,17H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGADYRXDYFFNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCOCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2704863.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)

![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)

![tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2704875.png)

![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)